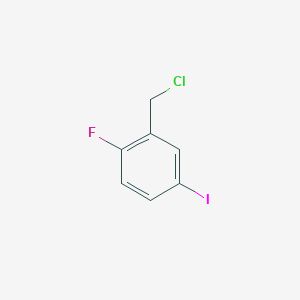

2-Fluoro-5-iodobenzyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-1-fluoro-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFI/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVPJABNPZBSPIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 5 Iodobenzyl Chloride and Its Precursors

Established Synthetic Routes to Substituted Benzyl (B1604629) Halides

Traditional methods for preparing substituted benzyl halides provide a foundational framework for the synthesis of 2-Fluoro-5-iodobenzyl chloride. These routes typically begin with a suitably substituted aromatic precursor, which is then subjected to reactions that install the chloromethyl group.

The most direct precursor for this compound is 2-Fluoro-5-iodotoluene. nbinno.comchemeo.comchemicalbook.comscbt.com The synthesis of this key intermediate is crucial and relies on standard aromatic substitution reactions. The presence of both fluorine and iodine on the toluene (B28343) ring makes it a versatile intermediate for introducing diverse substituents, particularly through metal-catalyzed cross-coupling reactions involving the iodine atom. nbinno.com

A common strategy for introducing an iodine atom onto an aromatic ring is the Sandmeyer reaction. This process typically involves the diazotization of an aromatic amine, followed by treatment with an iodide salt. For instance, a plausible route to a precursor like (2-chloro-5-iodophenyl)(4-fluorophenyl)ketone starts with o-chlorobenzoic acid, which undergoes nitration, conversion to an acyl chloride, Friedel-Crafts acylation, reduction of the nitro group to an amine, and finally, a Sandmeyer reaction for iodination. google.com A similar sequence starting from a fluorinated aminotoluene could yield 2-Fluoro-5-iodotoluene.

Once the precursor 2-Fluoro-5-iodotoluene is obtained, the next step involves the formation of the benzyl chloride. This is typically achieved by halogenating the methyl group at the benzylic position.

One of the most established industrial methods for producing benzyl chloride is the gas-phase photochemical reaction of toluene with chlorine, which proceeds via a free-radical mechanism. wikipedia.org This method can be applied to substituted toluenes, although it may produce side products such as the corresponding benzal chloride and benzotrichloride (B165768). wikipedia.orgsciencemadness.org Depending on the reaction conditions, halogenation can occur either on the alkyl side chain or on the benzene (B151609) ring itself. For side-chain halogenation, conditions such as boiling the alkylarene with a gaseous halogen in the presence of UV light are typically employed. studymind.co.uk

A milder and more selective laboratory-scale method involves the use of N-chlorosuccinimide (NCS) as a chlorine source, often in conjunction with a photocatalyst under visible light irradiation. organic-chemistry.org This approach is effective for benzylic C-H bond chlorination, even on electron-deficient substrates. organic-chemistry.org

Table 1: Reagents for Benzylic Chlorination

| Reagent/System | Reaction Type | Notes |

|---|---|---|

| Chlorine (Cl₂) / UV light | Free-Radical Halogenation | Industrial standard; can lead to over-halogenation. wikipedia.org |

| N-Chlorosuccinimide (NCS) / Photocatalyst | Photocatalytic C-H Chlorination | Mild, scalable, and works well for electron-deficient substrates. organic-chemistry.org |

This table is interactive. Click on the headers to sort.

An alternative and often more controlled route to this compound involves a two-step process starting from 2-Fluoro-5-iodotoluene. The first step is the oxidation of the methyl group to a hydroxyl group to form (2-Fluoro-5-iodophenyl)methanol. sigmaaldrich.comsynquestlabs.com The second step is the conversion of this benzylic alcohol into the desired benzyl chloride.

The transformation of a benzylic alcohol to a benzyl chloride is a common and well-documented reaction. organic-chemistry.org A variety of reagents can effect this conversion, offering a range of reaction conditions from strongly acidic to neutral. organic-chemistry.orgacgpubs.org The classical method involves treating the alcohol with concentrated hydrochloric acid, sometimes with heating. wikipedia.orgsciencemadness.orgchemicalbook.com Other effective chlorinating agents include thionyl chloride and combinations like 2,4,6-trichloro-1,3,5-triazine with dimethyl sulfoxide (B87167) (DMSO), the latter of which operates under neutral conditions and is compatible with acid-labile functional groups. organic-chemistry.orgorganic-chemistry.org

Table 2: Selected Reagents for Converting Benzylic Alcohols to Benzyl Chlorides

| Reagent | Conditions | Reference |

|---|---|---|

| Concentrated Hydrochloric Acid (HCl) | Acidic, often requires heat | sciencemadness.orgacgpubs.orgchemicalbook.com |

| Thionyl Chloride (SOCl₂) | Often used with a base like pyridine | organic-chemistry.org |

| 2,4,6-trichloro-1,3,5-triazine / DMSO | Neutral, rapid (10-40 minutes) | organic-chemistry.org |

| Trimethylsilyl chloride / H₂O on Montmorillonite | Heterogeneous catalysis | organic-chemistry.org |

This table is interactive. Click on the headers to sort.

Development of Novel and Efficient Synthetic Pathways for this compound

Recent advancements in organic synthesis have focused on developing more efficient, selective, and environmentally friendly methods. These innovations are applicable to the synthesis of halogenated compounds like this compound.

Modern synthetic chemistry has seen a surge in the use of catalysts to facilitate challenging transformations, including the formation of carbon-chlorine bonds. These methods often provide milder reaction conditions and greater functional group tolerance compared to traditional approaches.

Visible-light photoredox catalysis has emerged as a powerful tool. For instance, cooperative catalysis involving zirconocene (B1252598) and a photoredox catalyst can promote the cleavage of C–Cl bonds under mild conditions for reductive coupling reactions. nih.gov While this demonstrates bond cleavage, the principles of metallaphotoredox chemistry are also applied to bond formation. nih.gov Heterogeneous photocatalysts, such as copper-decorated zinc oxide (Cu/ZnO), have proven effective in driving the homo-coupling of benzyl chlorides by activating the C-Cl bond. nih.gov Ruthenium complexes have also been utilized in one-pot syntheses of benzyl-halide substituted naphthalenes through a radical-based mechanism. chemrxiv.orgresearchgate.net

For the conversion of alcohols, various catalytic systems have been developed. Indium(III) chloride can catalyze the reaction of benzylic alcohols with chlorodimethylsilane (B94632) to yield the corresponding chlorides under mild conditions. organic-chemistry.org Another approach uses benzotrichloride as a chlorinating agent with trioctylphosphane as a catalyst in a solvent-free system. organic-chemistry.org

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.compaperpublications.org These principles are increasingly being applied to the synthesis of organic compounds.

Key aspects of green chemistry in this context include:

Safer Solvents: Replacing hazardous solvents with environmentally benign alternatives like water or polyethylene (B3416737) glycol (PEG), or conducting reactions under solvent-free conditions. wjpmr.compaperpublications.orgresearchgate.net

Catalysis: Using catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. Recyclable catalysts are particularly desirable. paperpublications.orgresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. wjpmr.com

Energy Efficiency: Employing methods like microwave or ultrasonic irradiation to reduce reaction times and energy consumption compared to conventional heating. paperpublications.org

For example, the synthesis of benzyl alcohol from benzyl chloride can be performed using an aqueous solution of potassium carbonate, which is a greener alternative to using organic solvents. youtube.com Similarly, the development of recyclable catalytic systems, such as Ru(II)/PEG-400, for organic transformations highlights the move towards more sustainable methodologies. researchgate.net Adopting these principles for the synthesis of this compound could involve using a recyclable catalyst for the chlorination step or performing the conversion of the benzylic alcohol in a greener solvent system.

Microfluidic and Flow Chemistry Techniques

The application of microfluidic and flow chemistry techniques to the synthesis of this compound offers several potential advantages over traditional batch processing. These include enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for process automation and scalability. While specific literature detailing the synthesis of this compound using these methods is not abundant, the principles can be extrapolated from the synthesis of analogous benzyl chlorides and other halogenated aromatic compounds.

A plausible flow chemistry approach for the synthesis of this compound would involve the chlorination of its precursor, 2-fluoro-5-iodobenzyl alcohol. In a typical setup, a stream of the alcohol dissolved in a suitable organic solvent would be merged with a stream of a chlorinating agent. The combined stream would then pass through a heated reactor coil to facilitate the reaction. The residence time in the reactor is a critical parameter that can be precisely controlled to maximize conversion and minimize the formation of byproducts. For instance, in the synthesis of benzyl chloride from benzyl alcohol, superheated conditions (120°C) with hydrochloric acid in a flow reactor have been shown to give significant yields with a residence time of 15 minutes. nih.gov

The choice of chlorinating agent is crucial and can be adapted for flow synthesis. Common reagents for the conversion of benzyl alcohols to benzyl chlorides include thionyl chloride (SOCl₂), and hydrochloric acid (HCl). sciencemadness.orgorganic-chemistry.org The use of corrosive reagents like HCl can be managed effectively in flow reactors constructed from resistant materials, with the added benefit of in-situ quenching of the reaction mixture. nih.gov

The table below outlines a hypothetical set of parameters for the flow synthesis of this compound, based on general principles and data from related transformations.

| Parameter | Value | Rationale |

| Reactant 1 | 2-Fluoro-5-iodobenzyl alcohol | Precursor molecule |

| Reactant 2 | Thionyl chloride | Common chlorinating agent for benzyl alcohols |

| Solvent | Dichloromethane | Inert solvent, good solubility for reactants |

| Reactor Type | PFA tube reactor | Chemically resistant and suitable for high temperatures |

| Temperature | 60-80 °C | To facilitate the reaction without significant decomposition |

| Residence Time | 5-15 min | Optimized for maximum conversion and minimal byproduct formation |

| Flow Rate | 0.1-1.0 mL/min | Dependent on reactor volume and desired residence time |

| Quenching Agent | Saturated NaHCO₃ (aq.) | To neutralize excess acid and unreacted chlorinating agent |

Flow chemistry also presents opportunities for the multi-step synthesis of precursors to this compound in a continuous manner, potentially reducing the need for isolation of intermediates. nih.gov

Isolation and Purification Strategies for Research-Scale Synthesis

The successful synthesis of this compound is contingent upon effective isolation and purification strategies to remove unreacted starting materials, reagents, and byproducts.

Chromatographic methods are powerful tools for the purification of substituted benzyl chlorides. High-performance liquid chromatography (HPLC) is particularly useful for the analytical separation and quantification of impurities in benzyl chloride samples. nih.govresearchgate.net For preparative scale in a research setting, column chromatography over silica (B1680970) gel is a standard and effective technique.

The choice of eluent system is critical for achieving good separation. A solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate (B1210297), is often effective for benzyl chlorides. nih.gov The polarity of the eluent can be fine-tuned to optimize the separation of the desired product from more polar impurities (like the starting alcohol) and less polar impurities.

The following table provides a general guideline for the chromatographic purification of a substituted benzyl chloride like this compound.

| Parameter | Description | Typical Conditions |

| Stationary Phase | The solid support through which the mixture is passed. | Silica gel (60 Å, 230-400 mesh) |

| Mobile Phase (Eluent) | The solvent or solvent mixture that carries the compounds through the stationary phase. | Hexanes/Ethyl Acetate gradient (e.g., 9:1 to 4:1) |

| Detection Method | The method used to visualize the separated compounds. | UV light (at 254 nm) or staining with a suitable agent (e.g., potassium permanganate) |

| Fraction Collection | The process of collecting the separated compounds as they elute from the column. | Based on TLC analysis of the eluting fractions |

For solid compounds, recrystallization is a primary method of purification. libretexts.orgyoutube.com The process involves dissolving the impure solid in a hot solvent and then allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving the impurities in the solution. The choice of solvent is crucial; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Distillation is a key technique for purifying liquid compounds. For benzyl chlorides, which can be prone to decomposition at high temperatures, vacuum distillation is often preferred as it allows for distillation at a lower temperature. sciencemadness.orglookchem.com Fractional distillation can be employed to separate compounds with close boiling points. erowid.orgprepchem.com

To prevent the decomposition of benzyl chloride during distillation, which can be catalyzed by acidic impurities, it is important to first wash the crude product with a mild base, such as sodium bicarbonate solution, to remove any residual acid. sciencemadness.orgsciencemadness.org The addition of stabilizers, such as lactams, has also been shown to inhibit the decomposition of benzyl chloride during distillation. google.com

The table below summarizes key considerations for the distillation of a substituted benzyl chloride.

| Parameter | Description | Optimization Strategy |

| Pressure | The pressure at which the distillation is carried out. | Reduced pressure (vacuum) to lower the boiling point and prevent thermal decomposition. |

| Temperature | The temperature of the heating bath. | Kept as low as possible while maintaining a steady distillation rate. |

| Fractionation | The efficiency of separation of components with different boiling points. | Use of a fractionating column (e.g., Vigreux) for better separation. |

| Pre-treatment | Steps taken before distillation to improve purity and stability. | Washing with aqueous base to remove acid, followed by drying with an anhydrous salt (e.g., MgSO₄). lookchem.com |

| Stabilizers | Additives to prevent decomposition. | Addition of a small amount of a lactam (e.g., ε-caprolactam) can be considered. google.com |

Chemical Reactivity and Transformation Studies of 2 Fluoro 5 Iodobenzyl Chloride

Nucleophilic Substitution Reactions at the Benzyl (B1604629) Chloride Moiety

The benzylic chloride group in 2-Fluoro-5-iodobenzyl chloride is a primary site for nucleophilic substitution. This reactivity stems from the lability of the carbon-chlorine bond, which is activated by the adjacent benzene (B151609) ring. The ring can stabilize both the transition state and potential carbocation intermediates through resonance.

Nucleophilic substitution reactions at a benzylic carbon can proceed through either a unimolecular (SN1) or a bimolecular (SN2) pathway, and often a mixture of both. The operative mechanism is influenced by the nucleophile, solvent, and the electronic properties of the aromatic ring.

SN2 Pathway : As a primary benzylic halide, this compound is sterically accessible for a direct backside attack by a nucleophile. This concerted, single-step mechanism is favored by strong nucleophiles in polar aprotic solvents. The reaction rate is dependent on the concentration of both the substrate and the nucleophile (second-order kinetics). pharmaguideline.comyoutube.com In this pathway, the nucleophile attacks the carbon atom bonded to the chlorine, leading to an inversion of stereochemistry if the carbon were chiral. youtube.com

SN1 Pathway : The SN1 mechanism involves a two-step process initiated by the departure of the chloride leaving group to form a benzylic carbocation intermediate. youtube.com This carbocation is resonance-stabilized by the adjacent phenyl ring. The subsequent step is a rapid attack by the nucleophile. This pathway is favored by weak nucleophiles and polar protic solvents, which can solvate both the leaving group and the carbocation. youtube.com The rate of an SN1 reaction is dependent only on the concentration of the substrate (first-order kinetics), as the formation of the carbocation is the slow, rate-determining step. pharmaguideline.comyoutube.com

For this compound, the presence of the electron-withdrawing fluorine and iodine atoms on the ring has a nuanced effect. While halogens are deactivating through induction, which can destabilize a carbocation, they can also participate in resonance stabilization. The actual pathway is often a continuum between pure SN1 and SN2, and specific reaction conditions will dictate the dominant mechanism. nih.gov

The electrophilic benzylic carbon readily reacts with various oxygen and nitrogen nucleophiles to yield a range of important derivatives.

Benzylic Ethers: The reaction with alcohols or alkoxides (RO⁻) produces benzylic ethers. A common method is the Williamson ether synthesis, where an alcohol is deprotonated by a base to form a more potent alkoxide nucleophile, which then displaces the chloride. Alternatively, reactions can be promoted under neutral or acidic conditions with specific reagents. researchgate.net

Benzylic Esters: Carboxylate anions (RCOO⁻), typically from a carboxylic acid and a non-nucleophilic base, can displace the chloride to form benzyl esters. organic-chemistry.org These reactions provide a direct method for protecting carboxylic acids or synthesizing ester-containing target molecules. researchgate.net

Benzylic Amines: Ammonia (B1221849), primary amines, and secondary amines serve as nitrogen nucleophiles to produce primary, secondary, and tertiary benzylic amines, respectively. The reaction with ammonia can sometimes lead to over-alkylation, yielding mixtures of primary, secondary, and tertiary amines. google.com To achieve mono-alkylation, a large excess of the amine nucleophile is often employed. google.comorganic-chemistry.org

Table 1: Synthesis of Benzylic Derivatives

| Nucleophile | Reagent Example | Product Type | General Conditions |

|---|---|---|---|

| Alkoxide | Sodium ethoxide (NaOEt) | Ether | Polar solvent (e.g., Ethanol, DMF) |

| Carboxylate | Sodium acetate (B1210297) (CH₃COONa) | Ester | Polar aprotic solvent (e.g., DMF, DMSO) |

| Amine | Ammonia (NH₃) | Primary Amine | Excess NH₃ in a solvent like ethanol |

Creating new carbon-carbon bonds is fundamental in organic synthesis. The benzylic chloride in this compound is an excellent electrophile for reactions with carbon nucleophiles.

A prominent example is the reaction with cyanide ions (e.g., from KCN or NaCN), which produces the corresponding benzyl nitrile. chemrevise.org This reaction, often conducted in an ethanol-water mixture under reflux, extends the carbon chain by one atom. chemrevise.org The resulting nitrile is a versatile intermediate that can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

Other carbon nucleophiles, such as enolates derived from ketones or esters, and organometallic reagents like Grignard reagents or organocuprates, can also be used to form C-C bonds at the benzylic position, leading to more complex molecular architectures. youtube.com

Cross-Coupling Reactions Involving Aromatic Halogens (Fluorine and Iodine)

The aromatic ring of this compound possesses two halogen atoms with distinctly different reactivities in cross-coupling reactions. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-fluorine bond, making the iodine atom the primary site for oxidative addition in transition-metal-catalyzed reactions. This differential reactivity allows for selective functionalization of the aryl ring.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, particularly between sp²-hybridized carbons. yonedalabs.com In this reaction, the aryl iodide of this compound can be selectively coupled with an organoboron reagent, such as an arylboronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.gov

The catalytic cycle typically involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond.

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two aryl groups are joined, forming the new biaryl product and regenerating the Pd(0) catalyst. yonedalabs.com

The C-F bond remains intact under these conditions, allowing for the synthesis of complex fluoro-biaryl structures. The benzylic chloride moiety may also be tolerated, depending on the specific reaction conditions and the nucleophilicity of the base used.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example | Role |

|---|---|---|

| Aryl Halide | This compound | Electrophile |

| Boron Reagent | Phenylboronic acid | Nucleophile Source |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | C-C Bond Formation |

| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Activates Boron Reagent |

The Ullmann reaction and its modern variants are copper-catalyzed cross-coupling reactions that are particularly effective for forming bonds to aryl halides. organic-chemistry.orgwikipedia.org Classically, this reaction was used to synthesize symmetrical biaryls by coupling two molecules of an aryl halide in the presence of copper metal at high temperatures. organic-chemistry.org

More contemporary "Ullmann-type" reactions involve the copper-catalyzed coupling of an aryl halide with a nucleophile, such as an alcohol, amine, or thiol, to form aryl ethers, aryl amines, and aryl thioethers, respectively. These reactions often utilize a Cu(I) salt as the catalyst, a ligand to stabilize the copper complex, and a base. mdpi.com

For this compound, the Ullmann coupling would proceed selectively at the C-I bond. This allows for the introduction of various functionalities onto the aromatic ring while preserving the fluoro and benzyl chloride groups for subsequent transformations. The reactivity of aryl halides in Ullmann couplings generally follows the trend I > Br > Cl, making the iodo-substituted position highly reactive. mdpi.com

Sonogashira Coupling for Aryl-Alkynyl Ligations

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orglibretexts.org This cross-coupling reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org For this compound, the primary site of reactivity in a Sonogashira coupling is the carbon-iodine bond, which is significantly more reactive than the carbon-fluorine and the benzylic carbon-chlorine bonds under these conditions.

The reaction involves the coupling of the aryl iodide moiety with a terminal alkyne, leading to the formation of a 2-fluoro-5-(alkynyl)benzyl chloride derivative. The palladium catalyst facilitates an oxidative addition step, primarily into the C-I bond, followed by a transmetalation with a copper acetylide (formed from the terminal alkyne, copper(I) salt, and base) and subsequent reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.org The mild reaction conditions, often at room temperature, make this a highly useful transformation. wikipedia.org Copper-free variations of the Sonogashira reaction have also been developed to prevent the undesired homocoupling of alkynes (Glaser coupling). wikipedia.org

Table 1: Representative Conditions for Sonogashira Coupling

| Component | Example Reagent/Condition | Purpose |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Alkyne | Terminal Alkyne (e.g., Phenylacetylene) | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Primary catalyst for C-C bond formation |

| Copper(I) Co-catalyst | CuI | Facilitates formation of copper acetylide |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Reacts with terminal alkyne and neutralizes HX byproduct |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Solubilizes reactants |

Heck and Stille Coupling Applications with this compound

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org In the case of this compound, two potential reaction sites exist for oxidative addition of the palladium(0) catalyst: the aryl C-I bond and the benzylic C-Cl bond. Generally, the reactivity of halides in Heck reactions follows the order I > Br > Cl. wikipedia.org Therefore, selective coupling at the C-I bond is expected, reacting with an alkene (e.g., styrene, acrylate) to yield a substituted stilbene (B7821643) or cinnamate (B1238496) derivative, while leaving the benzyl chloride moiety intact for subsequent transformations. However, nickel-catalyzed Heck-type reactions have been shown to effectively couple benzyl chlorides with olefins. nih.gov This suggests that under specific catalytic systems, particularly those employing nickel, reactivity at the benzylic position could be achieved. nih.gov

Stille Reaction: The Stille reaction is another versatile palladium-catalyzed cross-coupling method that joins an organic halide with an organotin compound (organostannane). wikipedia.orglibretexts.org Similar to the Heck reaction, the high reactivity of the C-I bond in this compound makes it the preferential site for Stille coupling. This allows for the selective introduction of various organic groups (alkenyl, aryl, alkynyl) from the corresponding organostannane reagent at the 5-position of the benzene ring. The reaction is valued for its tolerance of a wide array of functional groups. libretexts.org While aryl chlorides are generally less reactive than aryl iodides, their participation in Stille couplings has been developed, often requiring more specialized catalyst systems with bulky, electron-rich phosphine (B1218219) ligands. mit.edu This differential reactivity allows for a high degree of chemoselectivity, enabling the coupling at the iodine position without disturbing the benzylic chloride.

Table 2: Comparison of Heck and Stille Coupling with this compound

| Reaction | Coupling Partner | Primary Reactive Site | Typical Product Type |

|---|---|---|---|

| Heck Reaction | Alkene (e.g., Styrene) | Aryl C-I | Substituted Alkene |

| Stille Reaction | Organostannane (R-SnBu₃) | Aryl C-I | Biaryl, Aryl-alkene, etc. |

Electrophilic Aromatic Substitution Reactions on the Halogenated Benzene Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com The benzene ring of this compound is substituted with three groups: a fluorine atom, an iodine atom, and a chloromethyl group (-CH₂Cl). The directing and activating/deactivating effects of these substituents determine the position and rate of further substitution.

Fluorine (F): A strongly deactivating group due to its high electronegativity (inductive effect), but it is also an ortho, para-director because its lone pairs can donate electron density to the ring through resonance, stabilizing the cationic intermediate (arenium ion). uci.edu

Iodine (I): A deactivating group via induction and an ortho, para-director through resonance. uci.edu

Chloromethyl (-CH₂Cl): This group is deactivating due to the inductive effect of the chlorine atom. It is considered an ortho, para-director.

The positions available for substitution are C3, C4, and C6. The directing effects of the existing substituents are as follows:

F at C2: Directs ortho to C3 and para to C6.

I at C5: Directs ortho to C4 and C6.

CH₂Cl at C1: Directs ortho to C2 (blocked) and C6, and para to C4.

Exploration of Radical Reactions and Organometallic Chemistry

Generation and Reactivity of Benzylic Radicals

The chloromethyl group (-CH₂Cl) of this compound is a potential site for radical reactions. The C-Cl bond at the benzylic position can be homolytically cleaved under thermal or photochemical conditions, often with the aid of a radical initiator (e.g., AIBN). This cleavage generates a 2-fluoro-5-iodobenzyl radical.

This benzylic radical is stabilized by resonance, with the unpaired electron delocalizing into the aromatic π-system. Once formed, this radical can participate in various reactions, such as radical polymerization, addition to double bonds, or atom transfer radical polymerization (ATRP). The presence of the halogen substituents on the ring can influence the stability and subsequent reactivity of the radical intermediate.

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The synthesis of organometallic reagents, such as Grignard or organolithium reagents, from this compound is complicated by the presence of multiple reactive halide sites. libretexts.org

Grignard Reagent Formation: The reactivity of organic halides towards magnesium metal to form Grignard reagents (R-MgX) increases in the order Cl < Br < I. libretexts.org Therefore, the C-I bond is the most likely site to react with magnesium. Treatment of this compound with magnesium turnings in an etheral solvent like THF would be expected to selectively form the corresponding Grignard reagent, 2-fluoro-5-(chloromethyl)phenylmagnesium iodide. However, a significant challenge is the potential for side reactions. The newly formed Grignard reagent is a strong nucleophile and base and could potentially react with the benzylic chloride of another molecule, leading to Wurtz-type coupling products. researchgate.netresearchgate.net Careful control of reaction conditions, such as slow addition and low temperatures, would be crucial to minimize this side reaction.

Organolithium Reagent Formation: Organolithium reagents can be prepared by reacting an organic halide with lithium metal. wikipedia.org Similar to Grignard formation, the C-I bond would be the most reactive site. Lithium-halogen exchange, using a reagent like n-butyllithium or tert-butyllithium, is another common method. This reaction is extremely fast, even at low temperatures. wikipedia.org Again, the C-I bond is much more susceptible to exchange than the C-Cl or C-F bonds. This would yield 2-fluoro-5-(chloromethyl)phenyllithium. The high reactivity of organolithium reagents makes them prone to side reactions with the benzylic chloride, necessitating very low temperatures (e.g., -78 °C) to control the reaction. wikipedia.org

Advanced Spectroscopic Characterization and Structural Elucidation in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and proximity of atoms within a molecule.

One-dimensional NMR analysis provides fundamental information about the number and type of atoms present.

Proton (¹H) NMR: The ¹H NMR spectrum of 2-Fluoro-5-iodobenzyl chloride is expected to show distinct signals for the aromatic protons and the benzylic methylene protons. The three aromatic protons are in unique chemical environments due to the substitution pattern. Their signals would appear in the aromatic region (typically δ 7.0-8.0 ppm). The proton at C6 (H-6) would likely be a doublet of doublets due to coupling with H-4 and the adjacent fluorine atom. The proton at C4 (H-4) would also be a doublet of doublets, coupling to H-3 and H-6. The proton at C3 (H-3) would be coupled to H-4 and the fluorine atom at C2, resulting in a doublet of doublets. The benzylic protons (-CH₂Cl) would appear as a singlet, shifted downfield (expected around δ 4.5-5.0 ppm) due to the deshielding effect of the adjacent chlorine atom and the aromatic ring.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would display seven distinct signals, one for each carbon atom in the molecule. The carbon bonded to fluorine (C-2) would exhibit a large one-bond coupling constant (¹JC-F), appearing as a doublet. The carbons adjacent to the C-F bond (C-1 and C-3) would show smaller two-bond couplings (²JC-F). The carbon bearing the iodine atom (C-5) would be shifted upfield compared to a non-substituted carbon due to the heavy atom effect. The benzylic carbon (-C H₂Cl) would appear in the aliphatic region, typically around δ 40-50 ppm.

Fluorine-19 (¹⁹F) NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is highly informative. The spectrum for this compound would show a single resonance, as there is only one fluorine atom. This signal would be split into a multiplet due to coupling with the adjacent aromatic protons (H-3) and the proton at H-6 across space or through the bond framework.

| Predicted ¹H NMR Data for this compound | |||

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) |

| Aromatic H-3 | 7.1 - 7.3 | dd | ~8-9 (H-H), ~4-5 (H-F) |

| Aromatic H-4 | 7.7 - 7.9 | dd | ~8-9 (H-H), ~2-3 (H-H) |

| Aromatic H-6 | 7.5 - 7.7 | dd | ~2-3 (H-H), ~6-7 (H-F) |

| Benzylic -CH₂Cl | 4.6 - 4.8 | s | N/A |

| Predicted ¹³C NMR Data for this compound | ||

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1 | 135 - 140 | d |

| C-2 | 160 - 165 | d |

| C-3 | 115 - 120 | d |

| C-4 | 140 - 145 | s |

| C-5 | 90 - 95 | s |

| C-6 | 130 - 135 | d |

| -CH₂Cl | 40 - 45 | s |

2D NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show cross-peaks connecting adjacent aromatic protons (H-3 with H-4, and H-4 with H-6), confirming their positions relative to each other on the aromatic ring. The benzylic protons would not show any COSY correlations as they are an isolated spin system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons. This technique would definitively assign the carbon signals for C-3, C-4, C-6, and the benzylic -CH₂Cl group by showing cross-peaks between the proton signals and their corresponding one-bond-away carbon signals.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS provides an extremely precise measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula.

For this compound, the molecular formula is C₇H₅ClFI. HRMS analysis, typically using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would confirm the molecular weight with high accuracy (usually to four or five decimal places). This level of precision allows for the unambiguous confirmation of the elemental composition, distinguishing it from other potential formulas with the same nominal mass. The presence of chlorine would also generate a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio), further corroborating the presence of a single chlorine atom.

| HRMS Data for this compound | |

| Parameter | Value |

| Molecular Formula | C₇H₅³⁵ClFI |

| Theoretical Monoisotopic Mass | 270.9163 u |

| Isotopic Pattern | M+2 peak observed due to ³⁷Cl |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption (IR) or scattering (Raman) of light corresponding to the energies of molecular vibrations.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the different functional groups. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. The aliphatic C-H stretching of the -CH₂Cl group would be observed in the 2850-3000 cm⁻¹ region. The aromatic ring C=C stretching vibrations would cause a series of sharp bands in the 1450-1600 cm⁻¹ region. A strong band corresponding to the C-F stretch is expected around 1200-1250 cm⁻¹. The C-Cl stretching vibration for the benzylic chloride would likely appear in the 650-800 cm⁻¹ range, while the C-I stretch would be found at a lower frequency, typically below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often give rise to a strong Raman signal. While C-F and C-Cl bonds can be Raman active, the highly polarizable C-I bond is expected to produce a distinct and readily identifiable signal at low wavenumbers.

| Expected Vibrational Frequencies for this compound | |

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3150 |

| Aliphatic C-H Stretch (-CH₂Cl) | 2900 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-F Stretch | 1200 - 1250 |

| C-Cl Stretch | 650 - 800 |

| C-I Stretch | 500 - 600 |

X-ray Crystallography for Solid-State Molecular Architecture

Should this compound be obtained as a single crystal of sufficient quality, X-ray crystallography would provide the ultimate proof of its structure in the solid state. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice by analyzing the diffraction pattern of X-rays passing through the crystal.

The resulting crystal structure would provide highly accurate measurements of all bond lengths, bond angles, and torsion angles. It would confirm the planar geometry of the benzene (B151609) ring and the tetrahedral geometry around the benzylic carbon. Furthermore, it would reveal how the molecules pack in the solid state, elucidating any significant intermolecular interactions such as halogen bonding (involving the iodine or chlorine atoms), dipole-dipole interactions, or π-stacking between aromatic rings. This information is invaluable for understanding the physical properties of the compound and its potential applications in materials science.

Computational Chemistry and Theoretical Investigations of 2 Fluoro 5 Iodobenzyl Chloride

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-Fluoro-5-iodobenzyl chloride, DFT calculations are instrumental in profiling its electronic properties and predicting its reactivity.

DFT studies can determine the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. The electronic distribution within the molecule is significantly influenced by its substituents. The highly electronegative fluorine atom at the ortho position acts as an inductive electron-withdrawing group, while the iodine atom at the para position to the fluorine is less electronegative but highly polarizable. The chloromethyl group is a key reactive site.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov For this compound, the LUMO is expected to be localized primarily on the benzylic carbon and the C-Cl bond, indicating this site's susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In these maps, electron-rich regions (negative potential), potential sites for electrophilic attack, are typically colored red, while electron-poor regions (positive potential), potential sites for nucleophilic attack, are colored blue. For this compound, a significant positive potential would be observed around the benzylic carbon atom, further confirming its electrophilic nature. A region of positive potential, known as a sigma-hole (σ-hole), is also expected on the outer side of the iodine atom along the C-I bond axis, which is crucial for halogen bonding.

Table 1: Illustrative DFT-Calculated Electronic Properties

| Property | Predicted Value | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -6.5 eV | Moderate electron-donating capability of the aromatic system. |

| LUMO Energy | -1.2 eV | High electron-accepting capability, localized at the benzylic carbon. |

| HOMO-LUMO Gap | 5.3 eV | Indicates a relatively stable molecule, but reactive at specific sites. |

| Dipole Moment | 2.1 D | The molecule is polar, influencing its solubility and intermolecular forces. |

Note: The values in this table are illustrative and represent typical results from DFT calculations for similar halogenated benzyl (B1604629) derivatives.

Investigation of Reaction Mechanisms and Transition States via Computational Modeling

Computational modeling is essential for investigating the detailed mechanisms of chemical reactions involving this compound. The primary reactive center is the benzylic carbon, which is susceptible to nucleophilic substitution reactions (SN1 and SN2).

In an SN2 reaction , a nucleophile attacks the electrophilic benzylic carbon, and the chloride leaving group departs simultaneously in a single concerted step. Computational models can calculate the potential energy surface for this process, identifying the structure and energy of the transition state. The π-system of the benzene (B151609) ring can stabilize this pentacoordinate transition state, potentially accelerating the SN2 reaction rate compared to non-benzylic alkyl halides. chemtube3d.com

In an SN1 reaction , the leaving group departs first, forming a benzylic carbocation intermediate, which is then attacked by the nucleophile. The stability of this carbocation is a critical factor. The aromatic ring effectively stabilizes the positive charge through resonance. doubtnut.com Computational methods can calculate the energy of this intermediate and the activation barriers for both its formation and its subsequent reaction with a nucleophile.

By calculating the activation energies (Ea) for both the SN1 and SN2 pathways, computational models can predict which mechanism is more favorable under specific conditions (e.g., with different nucleophiles or solvents). The presence of the ortho-fluoro substituent may sterically hinder the backside attack required for an SN2 mechanism, while its electron-withdrawing nature could slightly destabilize the carbocation intermediate of an SN1 mechanism.

Table 2: Hypothetical Activation Energies for Nucleophilic Substitution

| Reaction Pathway | Nucleophile | Solvent (Model) | Calculated Activation Energy (Ea) | Predicted Favored Mechanism |

|---|---|---|---|---|

| SN2 | HS⁻ | Water (PCM) | 18 kcal/mol | SN2 |

| SN1 | H₂O | Water (PCM) | 25 kcal/mol | --- |

Note: This table presents hypothetical data to illustrate how computational modeling can be used to compare reaction mechanisms. PCM refers to the Polarizable Continuum Model for solvation.

Quantitative Structure-Activity Relationship (QSAR) Studies for Chemical Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity or biological activity. researchgate.net For predicting the chemical reactivity of this compound, a QSAR model could be developed using a dataset of variously substituted benzyl chlorides.

The goal would be to predict a measure of reactivity, such as the rate constant (k) for a specific reaction (e.g., nucleophilic substitution). The model would be built by correlating this reactivity data with various molecular descriptors calculated from the compounds' structures. These descriptors quantify different physicochemical properties:

Electronic Descriptors: Hammett constants (σ) for the substituents (F and I) to quantify their electron-donating or -withdrawing effects, atomic charges, and dipole moments.

Steric Descriptors: Parameters like Taft's steric parameter (Es) or molar refractivity (MR) to describe the size and shape of the substituents.

Hydrophobic Descriptors: The partition coefficient (logP), which measures the lipophilicity of the molecule.

Quantum Chemical Descriptors: HOMO/LUMO energies, hardness, and electrophilicity index derived from DFT calculations. nih.gov

A typical QSAR equation might take the form: log(k) = c₀ + c₁(σ) + c₂(Es) + c₃(logP)

By fitting the experimental reactivity data for a training set of compounds, the coefficients (c₀, c₁, etc.) are determined. The resulting model can then be used to predict the reactivity of new compounds like this compound based solely on its calculated descriptors. Such models are valuable for screening large numbers of compounds and for rationally designing molecules with desired reactivity. nih.gov

Table 3: Illustrative Molecular Descriptors for a QSAR Study

| Compound | Hammett Constant (σ_para for I) | Molar Refractivity (MR for F) | logP | Predicted Reactivity (log k) |

|---|---|---|---|---|

| Benzyl chloride | 0.00 | --- | 2.30 | -4.5 |

| 4-Nitrobenzyl chloride | +0.78 | --- | 2.41 | -2.1 |

Note: Values are for illustrative purposes to demonstrate the components of a QSAR model.

Analysis of Halogen Bonding Interactions and Their Influence on Molecular Conformation and Self-Assembly

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen, oxygen, or another halogen atom. nih.gov The iodine atom in this compound is an excellent halogen bond donor due to its high polarizability, which creates a significant positive σ-hole. vtt.fiaalto.fi

Computational chemistry is used to analyze these interactions in detail. Calculations can predict the strength and geometry of halogen bonds formed between this compound and other molecules or between molecules of itself. Key parameters that are analyzed include the halogen bond distance (e.g., I···O or I···N distance) and the C-I···X angle, which is typically close to 180° for strong halogen bonds.

These interactions have a profound influence on the molecule's properties:

Molecular Conformation: Intramolecular interactions, including potential weak halogen bonds or steric repulsions between the ortho-fluoro and the chloromethyl group, can influence the preferred rotational conformation (torsion angle) around the C(ring)-C(benzyl) bond. Computational conformational analysis can identify the lowest energy conformers. sintef.no

Self-Assembly and Crystal Engineering: In the solid state, strong intermolecular halogen bonds can act as a primary driving force for self-assembly, directing molecules into specific, predictable supramolecular architectures like chains, sheets, or 3D networks. riken.jp By understanding these interactions, it is possible to design crystals with specific structures and properties. The interplay between halogen bonding (from iodine), hydrogen bonding (from C-H donors), and other weaker interactions determines the final crystal packing.

Table 4: Typical Parameters for Iodine-Based Halogen Bonds from Computational Models

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Type | Calculated Distance (Å) | Calculated Angle (°) | Interaction Energy (kcal/mol) |

|---|---|---|---|---|---|

| C-I | O=C (Carbonyl) | I···O | 2.8 - 3.1 | 170 - 180 | -3 to -5 |

| C-I | N (Pyridine) | I···N | 2.7 - 3.0 | 175 - 180 | -4 to -7 |

Note: This table summarizes typical ranges for iodine-centered halogen bonds found in the literature and computational studies, illustrating the interactions this compound could form.

Applications of 2 Fluoro 5 Iodobenzyl Chloride in Advanced Organic Synthesis and Materials Science Research

Precursor for the Synthesis of Complex Fluorinated and Iodinated Aromatic Systems

The structural arrangement of 2-Fluoro-5-iodobenzyl chloride, with its distinct halogen substituents, offers multiple avenues for the construction of intricate aromatic systems. The benzyl (B1604629) chloride group provides a readily accessible site for nucleophilic substitution reactions, allowing for the attachment of various functional groups. The fluorine and iodine atoms can be utilized in a range of coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, to form new carbon-carbon and carbon-heteroatom bonds.

The differential reactivity of the carbon-iodine and carbon-fluorine bonds can be exploited for sequential and site-selective modifications. Generally, the carbon-iodine bond is more susceptible to oxidative addition in transition metal-catalyzed cross-coupling reactions compared to the more robust carbon-fluorine bond. This reactivity difference enables the iodine atom to be selectively replaced while leaving the fluorine atom intact, a crucial strategy in the synthesis of complex fluorinated molecules.

While the principles of organic synthesis suggest these potential applications, detailed research findings specifically documenting the use of this compound as a precursor for complex fluorinated and iodinated aromatic systems are not widely available in publicly accessible literature.

Building Block for Potential Pharmaceutical Intermediates

Halogenated organic compounds are of significant interest in medicinal chemistry due to the profound impact that halogens can have on the pharmacokinetic and pharmacodynamic properties of drug molecules. The incorporation of fluorine, for instance, can enhance metabolic stability, binding affinity, and bioavailability.

In drug discovery, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a library of compounds for biological screening. The this compound molecule possesses the necessary attributes to serve as a foundational scaffold. Its benzyl chloride moiety allows for the introduction of diverse side chains, while the fluorine and iodine atoms can be used to explore the chemical space around the aromatic ring through various cross-coupling reactions. This multi-functional handle enables the generation of a wide array of derivatives from a single starting material, which is a key strategy in the design of compound libraries for identifying new drug leads.

The synthesis of biologically active molecules often involves multi-step reaction sequences where key intermediates are assembled to construct the final complex structure. While there is extensive literature on the use of similar halogenated building blocks in the synthesis of pharmaceuticals, specific examples detailing the integration of this compound into such sequences are not prominently reported in the available scientific literature. For instance, the closely related compound, 2-chloro-5-iodobenzoyl chloride, is used in the synthesis of an intermediate for empagliflozin, a drug used to treat type 2 diabetes. However, this highlights the utility of the substitution pattern in general, rather than the specific application of this compound.

Intermediate in Agrochemical Synthesis Research

The introduction of fluorine atoms into agrochemicals is a well-established strategy to enhance their efficacy. researchgate.net Fluorinated compounds often exhibit increased biological activity, improved metabolic stability, and enhanced transport properties within the target organism. researchgate.net The presence of fluorine can lead to more potent and selective herbicides, insecticides, and fungicides. researchgate.netnih.gov

Given these advantages, this compound represents a potentially valuable intermediate for the synthesis of novel agrochemicals. The reactive sites on the molecule could be utilized to construct complex structures with desired biological activities. However, specific research detailing the application of this compound in the synthesis of agrochemicals is not readily found in the public domain.

Applications in Materials Science Research

In materials science, the properties of polymers and other advanced materials can be finely tuned by the choice of monomers and functional groups. Halogenated compounds, particularly those containing fluorine, can impart unique characteristics such as thermal stability, chemical resistance, and specific optical or electronic properties.

The benzyl chloride functionality of this compound could potentially be used in polymerization reactions, such as polycondensation or as an initiator for certain types of polymerizations. The presence of fluorine and iodine in the resulting polymer could lead to materials with a high refractive index, increased thermal stability, or flame-retardant properties. These characteristics are desirable in applications such as advanced optical coatings, high-performance plastics, and specialized electronic components.

Despite these potential applications, there is a lack of specific studies in the available literature that describe the use of this compound as a monomer in the synthesis of functional polymers.

No Publicly Available Information on "this compound" for Optoelectronic and Electronic Materials Research

Extensive research has yielded no publicly available scientific or commercial information for the chemical compound “this compound.” Searches for this specific compound, including its synthesis, properties, and applications in advanced organic synthesis and materials science, did not produce any relevant results.

Chemical databases and scientific literature searches consistently returned information for a similarly named but structurally different compound, “2-Fluoro-5-iodobenzoyl chloride.” This related compound features a benzoyl group (a C=O group bonded to the benzene (B151609) ring) instead of the benzyl group (a CH2 group bonded to the benzene ring) specified in the subject of the requested article.

Furthermore, no information could be found regarding the use of "this compound" as a precursor for optoelectronic and electronic materials. While related compounds such as "2-Fluorobenzyl chloride" and "2-Iodobenzyl chloride" are known and have documented applications, there is no indication in the available literature that these have been used to synthesize "this compound" for research in materials science.

Given the lack of any data, it is not possible to generate the requested article focusing on the applications of “this compound” in advanced organic synthesis and materials science research. The compound does not appear to be a commercially available or widely researched chemical entity.

Future Research Perspectives and Emerging Areas for 2 Fluoro 5 Iodobenzyl Chloride

Asymmetric Synthesis and Enantioselective Transformations

The development of asymmetric methodologies to construct chiral molecules is a cornerstone of modern organic chemistry, particularly in the synthesis of pharmaceuticals and agrochemicals. While specific examples of enantioselective transformations involving 2-fluoro-5-iodobenzyl chloride are not yet prevalent in the literature, the reactivity of the benzyl (B1604629) chloride group makes it an ideal candidate for a variety of asymmetric catalytic reactions.

Future research could focus on the enantioselective substitution of the benzylic chloride. Catalytic asymmetric alkylations of various nucleophiles with substituted benzyl halides have been successfully demonstrated, suggesting that this compound could be a valuable substrate in similar transformations. nih.gov For instance, phase-transfer catalysis has been employed for the asymmetric alkylation of isoflavanones with substituted benzyl halides, achieving high enantioselectivities. nih.gov The electronic properties imparted by the fluoro and iodo substituents on the aromatic ring of this compound could influence the reactivity and selectivity of such reactions, offering a unique handle for tuning reaction outcomes.

Furthermore, enzymatic approaches are emerging as powerful tools for the precise and selective synthesis of fluorinated and iodinated compounds. the-innovation.orgresearchgate.net Photoenzymatic strategies, for example, have been used for the asymmetric hydrofluoroalkylation of olefins, where an enzyme directs the enantioselective addition of a fluorinated radical. researchgate.net The development of new enzymes or the engineering of existing ones could enable the enantioselective functionalization of this compound or its derivatives, leading to the synthesis of novel chiral building blocks.

The synthesis of chiral ligands with benzylic substitution has also been a fruitful area of research, with applications in a wide range of metal-catalyzed asymmetric reactions. oup.com The 2-fluoro-5-iodobenzyl moiety could be incorporated into new ligand scaffolds, where the steric and electronic properties of the substituents could play a crucial role in inducing high levels of stereocontrol.

| Potential Asymmetric Transformation | Catalytic System | Anticipated Chiral Product | Relevant Research Area |

| Enantioselective Alkylation | Phase-Transfer Catalysis | Chiral Isoflavanone Derivatives | Asymmetric C-C Bond Formation |

| Enzymatic Functionalization | Engineered Ene-Reductases | Chiral Fluorinated/Iodinated Compounds | Biocatalysis |

| Asymmetric Cross-Coupling | Chiral Ligand/Metal Complex | Chiral Biaryl or Alkylated Products | Transition Metal Catalysis |

Photoredox Catalysis and Electrosynthesis Applications

Photoredox catalysis and electrosynthesis have emerged as powerful and sustainable strategies for organic synthesis, enabling novel transformations under mild reaction conditions. The presence of both a benzyl chloride and an aryl iodide moiety in this compound makes it a particularly interesting substrate for these methodologies.

Visible-light-mediated photoredox catalysis has been successfully applied to the reductive homocoupling of benzyl chlorides to form bibenzyl skeletons, which are prevalent in natural products and biologically active compounds. acs.orgchemrxiv.orgnih.govnih.gov This approach often utilizes a photocatalyst in combination with a co-catalyst to facilitate the challenging cleavage of the C-Cl bond. acs.orgchemrxiv.orgnih.govnih.gov It is conceivable that this compound could undergo a similar photoredox-mediated homocoupling to yield the corresponding substituted bibenzyl derivative. The reaction conditions could potentially be tuned to favor either the cleavage of the C-Cl bond or the C-I bond, offering selective access to different products.

Cooperative catalytic systems, where a nucleophilic co-catalyst is used to decrease the reduction potential of benzyl halides, have also been developed for photoredox-mediated Giese-type couplings with electron-deficient alkenes. nih.govresearcher.lifeacs.org This strategy could be applied to this compound to enable the formation of new C-C bonds at the benzylic position.

Electrosynthesis offers a reagent-free alternative for driving chemical reactions. The electrochemical reduction of benzyl chlorides has been studied for the synthesis of ketones and other functionalized molecules. erowid.orgresearchgate.net Furthermore, the electrochemical functionalization of aryl iodides is a well-established method for forming C-C and C-heteroatom bonds. chinesechemsoc.orgresearchgate.netacs.org An electrochemical approach applied to this compound could potentially allow for the selective functionalization of either the benzyl chloride or the aryl iodide moiety by controlling the electrode potential. This would provide a powerful tool for the divergent synthesis of a variety of complex molecules from a single starting material.

| Reaction Type | Methodology | Potential Product | Key Advantage |

| Reductive Homocoupling | Photoredox Catalysis | Substituted Bibenzyl | Mild reaction conditions |

| Giese-Type Coupling | Photoredox Catalysis | Functionalized Benzyl Alkene | C-C bond formation |

| Selective Functionalization | Electrosynthesis | Ketones, Biaryls, etc. | High selectivity via potential control |

Computational Design of Novel Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. mdpi.comnih.govscielo.org.mx While specific computational studies on this compound are not yet available, DFT-based methods could be instrumental in designing novel transformations involving this compound.

DFT calculations can be used to probe the electronic structure and reactivity of this compound. For instance, the calculation of global and local reactivity descriptors, such as hardness, softness, and Fukui functions, can provide insights into the most reactive sites of the molecule. mdpi.com This information can be used to predict the regioselectivity of various reactions and to design catalysts that can selectively activate a specific part of the molecule.

Furthermore, DFT can be employed to elucidate the mechanisms of potential reactions. For example, the reaction pathways for the photoredox-mediated cleavage of the C-Cl or C-I bond could be modeled to understand the factors that govern the selectivity of these processes. Similarly, the transition states for asymmetric catalytic reactions could be calculated to rationalize the origin of enantioselectivity and to design more effective chiral catalysts.

The computational study of bond activation is another area where DFT can provide valuable insights. The activation of C-F bonds, for example, is a challenging but important transformation in organic synthesis. acs.org DFT calculations could be used to explore the feasibility of selectively activating the C-F bond of this compound in the presence of the more reactive C-I and C-Cl bonds, potentially leading to the development of novel fluorination strategies.

| Computational Method | Application to this compound | Potential Outcome |

| Density Functional Theory (DFT) | Calculation of reactivity descriptors | Prediction of reaction regioselectivity |

| DFT | Elucidation of reaction mechanisms | Design of selective catalysts |

| DFT | Modeling of bond activation pathways | Development of novel functionalization strategies |

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis Planning

Retrosynthesis software powered by AI can analyze the structure of a target molecule and propose a series of reactions to synthesize it from commercially available starting materials, such as this compound. nih.gov These programs leverage vast databases of known reactions to identify the most plausible synthetic pathways. youtube.com For a molecule like this compound with multiple reactive sites, AI tools could help chemists to navigate the complex reactivity and to devise synthetic routes that selectively functionalize the desired position.

ML models can also be trained to predict the outcome of chemical reactions, including the major product, yield, and optimal reaction conditions. nih.govchemintelligence.comrjptonline.org By training these models on large datasets of reactions involving halogenated aromatic compounds, it would be possible to predict the reactivity of this compound in various transformations with a high degree of accuracy. This predictive power can save significant time and resources in the laboratory by reducing the need for extensive trial-and-error experimentation.

Furthermore, the integration of AI with automated synthesis platforms is paving the way for a new paradigm in chemical research, where the entire process of synthesis planning and execution is automated. nih.govyoutube.com In this scenario, an AI algorithm could design a synthetic route to a novel derivative of this compound, and a robotic system would then carry out the synthesis in the laboratory. This approach has the potential to dramatically accelerate the discovery and development of new molecules with valuable properties.

| AI/ML Application | Function | Benefit for this compound Chemistry |

| Retrosynthesis Planning | Proposes synthetic routes to target molecules | Efficient design of complex syntheses |

| Reaction Outcome Prediction | Predicts products, yields, and conditions | Reduces experimental optimization time |

| Automated Synthesis | Integrates AI planning with robotic execution | Accelerates discovery of new derivatives |

Q & A

Q. What are the common synthetic routes for 2-fluoro-5-iodobenzyl chloride, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves halogenation or functional group interconversion of precursor molecules. For example:

- Chlorination : Reacting 2-fluoro-5-iodobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in dichloromethane (DCM) at 50°C for 1–12 hours. Catalytic N,N-dimethylformamide (DMF) is often used to enhance reactivity .

- Purification : Post-reaction, the crude product is washed with water to remove acidic byproducts and recrystallized from methanol for higher purity.

- Example Conditions :

| Reagent | Solvent | Temp. | Time | Yield |

|---|---|---|---|---|

| SOCl₂ | DCM | 50°C | 4h | 75–85% |

| (COCl)₂ | DCM | 50°C | 12h | 60–70% |

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and purity. For example, aromatic protons appear as distinct multiplets due to iodine’s heavy atom effect .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (theoretical: 296.46 g/mol) .

- Solubility Testing : The compound is insoluble in water but soluble in polar aprotic solvents (e.g., DCM, THF), critical for reaction planning .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Storage : Store in airtight, light-resistant containers at ambient temperatures to prevent decomposition via hydrolysis or photodegradation .

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact. In case of exposure, wash skin with soap/water immediately and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields across studies?

- Methodological Answer : Discrepancies often arise from:

- Reagent Purity : Impure starting materials (e.g., <97% 2-fluoro-5-iodobenzoic acid) reduce yields. Verify via HPLC .

- Moisture Sensitivity : Trace water in solvents hydrolyzes the benzyl chloride intermediate. Use molecular sieves or anhydrous DCM .

- Catalyst Optimization : Adjust DMF concentration (0.1–1.0 mol%) to balance reaction rate and side-product formation .

Q. What strategies prevent decomposition during long-term storage or experimental use?

- Methodological Answer :

- Stabilization : Add stabilizers like hydroquinone (0.1 wt%) to inhibit radical-mediated degradation .

- Temperature Control : Store at –20°C under inert gas (Ar/N₂) if frequent access is required .

- In Situ Monitoring : Use FT-IR to track carbonyl chloride peaks (1770–1810 cm⁻¹) for real-time stability assessment .

Q. How do electronic effects of substituents (F, I) influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Fluorine’s Electronegativity : The ortho-fluoro group directs electrophilic substitution to the para position, while iodine’s bulkiness slows nucleophilic attack.

- Case Study : In Suzuki-Miyaura couplings, Pd(PPh₃)₄ catalyzes reactions with aryl boronic acids at 80°C in THF, achieving >80% conversion. Lower yields occur with sterically hindered partners due to iodine’s size .

Q. How can reaction conditions be optimized for synthesizing derivatives like 2-fluoro-5-iodobenzyl amines?

- Methodological Answer :

- Amination : React with primary amines (e.g., methylamine) in DCM at 0–5°C to minimize over-alkylation.

- Workup : Extract the product with dilute HCl (1M) to remove unreacted amine, then neutralize with NaHCO₃ .

- Yield Optimization :

| Amine | Temp. | Time | Yield |

|---|---|---|---|

| NH₃ | 0°C | 2h | 50% |

| MeNH₂ | 5°C | 4h | 70% |

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.